![molecular formula C10H10N2O2 B2461420 5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde CAS No. 1006471-98-2](/img/structure/B2461420.png)
5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde
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Overview
Description
5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde, also known as MPF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPF is a heterocyclic compound with a pyrazole ring and a furan ring, making it an interesting target for synthesis and study.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have explored the potential of pyrazole derivatives in combating this disease. Notably, compound 13 (a hydrazine-coupled pyrazole) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate . The molecular docking study further supported its efficacy by revealing favorable interactions with Lm-PTR1, a key enzyme in Leishmania.
Antimalarial Properties
Malaria, caused by Plasmodium parasites, remains a major global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited promising inhibition effects against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .
Imidazole-Containing Compounds
The imidazole moiety plays a crucial role in various biological processes. Incorporating imidazole into pyrazole-based structures could yield compounds with diverse activities. Further research could explore the synergy between these two heterocycles .
PC-3 Cell Growth Inhibition
In cancer research, pyrazole derivatives have been investigated for their cytotoxic effects. The pyrazole core in certain compounds favored improved growth inhibition in PC-3 cells, suggesting potential applications in cancer therapy .
Bis(pyrazolyl)methanes Synthesis
Researchers have synthesized bis(pyrazolyl)methanes, which are versatile building blocks. Potassium arylmethylene-4-(1H-pyrazol-5-ol)-4′-(1H-pyrazol-5-olate) derivatives were obtained without any catalyst, demonstrating the feasibility of pyrazole-based reactions .
Other Pharmacophores
Beyond antileishmanial and antimalarial activities, pyrazole derivatives may serve as scaffolds for designing novel drugs. Researchers continue to explore their potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and antiviral applications.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound had a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can have significant effects on various biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have significant antileishmanial and antimalarial activities .
properties
IUPAC Name |
5-[(4-methylpyrazol-1-yl)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-8-4-11-12(5-8)6-9-2-3-10(7-13)14-9/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJTUFVJXGCNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methyl-1H-pyrazol-1-YL)methyl]-2-furaldehyde |
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